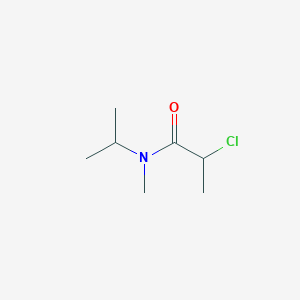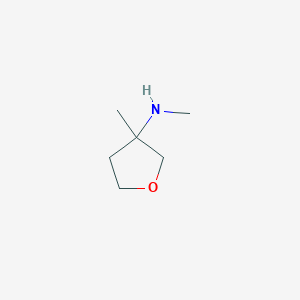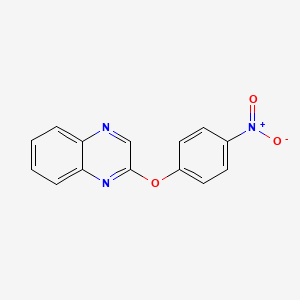![molecular formula C11H19ClN2O2S B2801874 1-[4-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride CAS No. 1052089-49-2](/img/structure/B2801874.png)
1-[4-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(Aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride is a chemical compound with the CAS Number: 1052089-49-2 . It has a linear formula of C11H18N2O2S.ClH . The compound has a molecular weight of 278.8 and its IUPAC name is [4-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride .
Scientific Research Applications
Organic Synthesis and Derivative Formation Amino acid sulfonamides based on specific sulfonyl chloride derivatives have been synthesized, demonstrating the utility of sulfonamides in the creation of novel amino acid derivatives. These compounds are pivotal in developing pharmacologically active molecules and understanding molecular interactions in biological systems (Riabchenko et al., 2020).
Biocatalysis in Drug Metabolism Sulfonamides have been used to study the metabolism of drugs, highlighting their role in generating metabolites through microbial-based biocatalytic systems. This research avenue provides insights into drug development and optimization, facilitating the design of compounds with improved efficacy and safety profiles (Zmijewski et al., 2006).
Heterocyclic Compound Synthesis Research on synthesizing N-(imidazo[1,2-a]pyridin-3-yl) and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides illustrates the significant role of sulfonamides in developing heterocyclic compounds. These compounds have potential applications in medicinal chemistry, offering a pathway to new therapeutic agents (Rozentsveig et al., 2013).
Solid-Phase Organic Synthesis Sulfonamides are integral to solid-phase organic synthesis, as shown in studies developing polymer-bound sulfonamide derivatives. This approach is crucial for high-throughput synthesis, enabling rapid generation and screening of compound libraries for drug discovery (Kumar et al., 2006).
properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N-propan-2-ylmethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S.ClH/c1-9(2)13-16(14,15)8-11-5-3-10(7-12)4-6-11;/h3-6,9,13H,7-8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVXKMPREHYGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Cyclopropylamino)methyl]phenol](/img/structure/B2801798.png)

![Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2801801.png)
![4-[2-(5-Bromo-2-fluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2801804.png)


![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2801807.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one](/img/structure/B2801808.png)
![4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2801810.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2801812.png)